Enterostatin (pig, rat)
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Overview
Description
Enterostatin is a pentapeptide derived from the proenzyme procolipase, which is found in the gastrointestinal tract. It is known for its role in reducing food intake, particularly fat intake, when administered either peripherally or centrally. Enterostatin has the sequence Val-Pro-Asp-Pro-Arg in most mammals, but in rodents, it can be Val-Pro-Gly-Pro-Arg or Val-Pro-Asp-Pro-Arg .
Preparation Methods
Synthetic Routes and Reaction Conditions: Enterostatin can be synthesized through solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents like HBTU or DIC and deprotection agents such as TFA.
Industrial Production Methods: Industrial production of enterostatin involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC). The purified peptide is then lyophilized to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Enterostatin undergoes various chemical reactions, including:
Hydrolysis: The peptide bonds in enterostatin can be hydrolyzed by proteolytic enzymes.
Oxidation: The amino acid residues in enterostatin can undergo oxidation, particularly the methionine and cysteine residues.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Common Reagents and Conditions:
Hydrolysis: Enzymes like trypsin and chymotrypsin.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Major Products Formed:
Hydrolysis: Smaller peptide fragments or individual amino acids.
Oxidation: Oxidized amino acid residues.
Reduction: Reduced thiol groups.
Scientific Research Applications
Enterostatin has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and degradation.
Biology: Investigated for its role in regulating food intake and energy balance.
Medicine: Potential therapeutic agent for obesity and metabolic disorders.
Industry: Used in the development of peptide-based drugs and nutraceuticals .
Mechanism of Action
Enterostatin exerts its effects by interacting with specific receptors and pathways:
Comparison with Similar Compounds
Properties
IUPAC Name |
2-[[1-[2-[[1-(2-amino-3-methylbutanoyl)pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H42N8O8/c1-13(2)19(26)23(39)33-11-5-8-17(33)21(37)31-15(12-18(34)35)22(38)32-10-4-7-16(32)20(36)30-14(24(40)41)6-3-9-29-25(27)28/h13-17,19H,3-12,26H2,1-2H3,(H,30,36)(H,31,37)(H,34,35)(H,40,41)(H4,27,28,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KONFXBWESLMOCK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCCC1C(=O)NC(CC(=O)O)C(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H42N8O8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00433319 |
Source
|
Record name | Enterostatin (pig, rat) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00433319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
582.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117137-85-6 |
Source
|
Record name | Enterostatin (pig, rat) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00433319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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